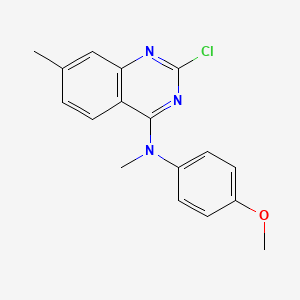
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinazoline core structure, which is often associated with biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroquinazoline with 4-methoxyaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets in cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the execution phase of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound shares a similar structure but has a nicotinamide core instead of a quinazoline core.
2-chloro-N-(4-methoxyphenyl)aniline: This compound has an aniline core and is used in different applications compared to the quinazoline derivative.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts specific biological activities not seen in the other similar compounds. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound in cancer research .
Propriétés
Numéro CAS |
827030-86-4 |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-4-9-14-15(10-11)19-17(18)20-16(14)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3 |
Clé InChI |
WYEXKHFIYNXOOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


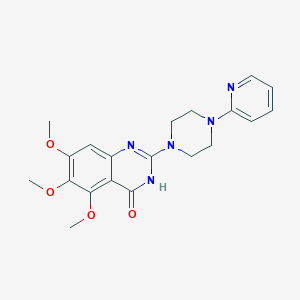
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)

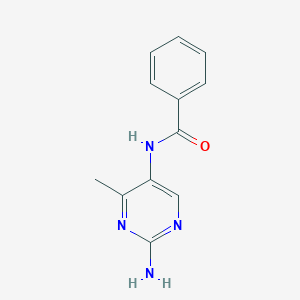
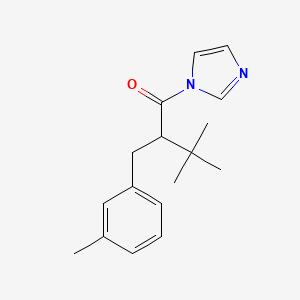
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
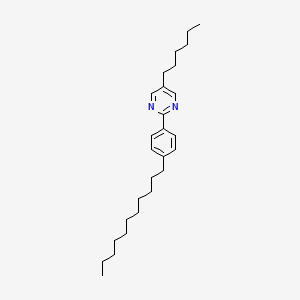
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
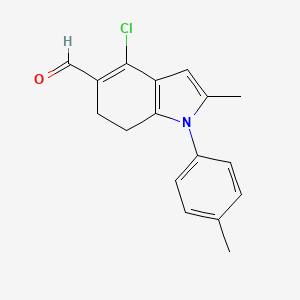
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
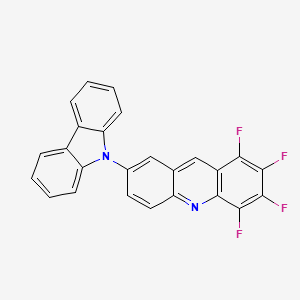
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
